molecular formula C9H18ClNO2 B1441691 3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride CAS No. 1219979-91-5

3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride

Cat. No. B1441691
CAS RN: 1219979-91-5
M. Wt: 207.7 g/mol
InChI Key: BAKGGBULADEPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride, also known as 3-PMPA, is a synthetic compound that has gained increasing attention in recent years due to its potential applications in the fields of scientific research and medicine. This compound is a derivative of the naturally occurring neurotransmitter glutamate, which plays a role in the regulation of a variety of physiological processes. In

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of 3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride, is widely used in medicinal chemistry due to its versatility and presence in many biologically active compounds . Its incorporation into drug candidates can enhance pharmacokinetic properties and contribute to the stereochemistry of the molecule, influencing its biological activity.

Organic Synthesis: Intermediate for Complex Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of the pyrrolidine moiety into various chemical structures, which is a crucial step in the synthesis of numerous pharmaceuticals .

Agricultural Chemistry: Plant Growth Regulation

In agricultural chemistry, derivatives of pyrrolidine, such as 3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride, can be used to regulate plant growth. They can act on specific plant hormones or signaling pathways to influence growth patterns .

Green Chemistry: Sustainable Synthesis Approaches

The synthesis of pyrrolidine derivatives, including 3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride, can be optimized using green chemistry principles. Methods such as microwave-assisted organic synthesis (MAOS) have been applied to increase synthetic efficiency and reduce environmental impact .

properties

IUPAC Name

pyrrolidin-3-ylmethyl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-6-8-3-4-10-5-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGGBULADEPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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